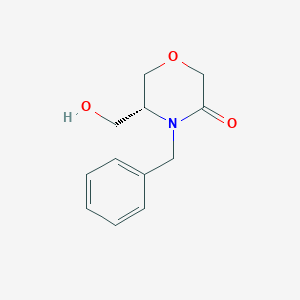

(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one

Description

(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one (CAS 106910-80-9) is a chiral morpholinone derivative with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. Its structure features a morpholin-3-one core substituted with a benzyl group at position 4 and a hydroxymethyl group at position 3. This compound is stored under dry conditions at 2–8°C and exhibits moderate hazards, including skin/eye irritation (H315, H319) and acute oral toxicity (H302) . Morpholinones are widely studied for their applications in asymmetric catalysis, pharmaceutical intermediates, and ligand design due to their stereochemical versatility and hydrogen-bonding capabilities.

Structure

3D Structure

Properties

IUPAC Name |

(5R)-4-benzyl-5-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-7-11-8-16-9-12(15)13(11)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCBGMHUHRXTCV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one typically involves the use of 1,2-amino alcohols and their derivatives as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholinone .

Industrial Production Methods

Industrial production methods for this compound often involve eco-friendly and cost-effective processes. One such method includes the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one to obtain 4-(4-aminophenyl)morpholin-3-one, which can then be further processed to produce ®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and benzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one as an anticancer agent. Research suggests that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this morpholine derivative induces apoptosis in human breast cancer cells by activating specific signaling pathways related to cell death and survival.

Case Study: Breast Cancer

- Study Design : In vitro analysis of cell viability using MTT assay.

- Results : The compound reduced cell viability by 60% at a concentration of 10 µM.

- Mechanism : Induction of apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. One study indicated that this compound inhibits bacterial growth effectively, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neurological Applications

The morpholine structure is known for its ability to cross the blood-brain barrier, making this compound a candidate for neurological applications. Preliminary research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Models

- Study Design : Animal model studies assessing cognitive function.

- Results : Treatment with the compound improved memory retention in mice subjected to scopolamine-induced amnesia.

- Mechanism : Modulation of neurotransmitter levels and reduction of oxidative stress.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the creation of materials with specific properties, such as increased thermal stability and enhanced mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications.

Table 2: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | 250 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 15% |

Mechanism of Action

The mechanism of action of ®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biological processes. Its hydroxyl and benzyl groups facilitate binding to target molecules, thereby influencing their function .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally similar morpholinone derivatives, their substituents, and similarity scores derived from computational or empirical analyses:

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight | Similarity |

|---|---|---|---|---|---|

| (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one | 106910-80-9 | C₁₂H₁₅NO₃ | Hydroxymethyl, Benzyl | 221.25 | 0.90 |

| 4-Benzyl-5-methylmorpholin-3-one | 61636-35-9 | C₁₂H₁₅NO₂ | Methyl, Benzyl | 205.25 | 0.91 |

| (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 | C₁₂H₁₃NO₄ | Oxo, Carboxylic acid | 235.24 | 0.75 |

| 4-Benzyl-6-methylmorpholin-3-one | 1266238-73-6 | C₁₂H₁₅NO₂ | Methyl (position 6) | 205.25 | 0.90 |

Key Observations :

- Steric and Electronic Differences : The carboxylic acid substituent in (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid introduces acidity (pKa ~3–4), making it distinct in reactivity, particularly in salt formation or coordination chemistry .

- Positional Isomerism : 4-Benzyl-6-methylmorpholin-3-one, a positional isomer, shows reduced steric hindrance at position 5, which may influence its catalytic or binding properties .

Catalytic and Pharmaceutical Relevance

- Asymmetric Catalysis: The hydroxymethyl group in this compound can act as a hydrogen-bond donor, enhancing enantioselectivity in reactions such as cycloadditions (cf. ’s use of similar motifs in indole-based catalysts) .

- Drug Intermediate : Compared to 4-Benzyl-5-methylmorpholin-3-one, the target compound’s hydroxymethyl group is a preferred handle for prodrug derivatization (e.g., esterification for controlled release) .

Biological Activity

(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one is a morpholine derivative that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and cellular apoptosis. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 221.25 g/mol

- CAS Number : 13543374

- Structural Features : The compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group, which are critical for its biological activity.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including Jurkat T-leukemia cells. The mechanism involves cell cycle arrest, particularly an increase in cells arrested at the G2/M phase, suggesting a disruption in normal cell division processes .

- Interaction with DNA Damage Response Pathways : The compound's ability to inhibit specific kinases involved in the DNA damage response (DDR) pathways may enhance its efficacy against tumors with deficiencies in ATM or p53 pathways. Inhibition of ATR kinase activity has been linked to increased sensitivity to DNA-damaging agents, making it a candidate for combination therapies in oncology .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Apoptosis Induction in Leukemia Cells : In vitro studies demonstrated that treatment with this compound led to a significant increase in early and late apoptotic cells, indicating effective induction of programmed cell death pathways .

- Tumor Growth Inhibition : In xenograft models using MDA-MB-231 breast cancer cells, administration of the compound resulted in a notable reduction in tumor size compared to control groups, highlighting its potential as an antitumor agent .

- Combination Therapy Potential : Research suggests that combining this compound with traditional chemotherapeutics may enhance treatment efficacy for tumors exhibiting DNA repair deficiencies, thereby exploiting synthetic lethality .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one, and how can intermediates be optimized?

- Methodology :

- Start with chiral precursors, such as (R)-configured oxazolidinones or morpholinone derivatives, to ensure stereochemical fidelity. For example, brominated intermediates (e.g., 3-bromopropoxy-methyl dioxolane analogs) can be functionalized via nucleophilic substitution or coupling reactions, as seen in morpholinone synthesis pathways .

- Optimize reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) to improve yields. Use protecting groups (e.g., benzyl or tert-butyl) for hydroxyl or amine functionalities to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and functional groups (e.g., hydroxymethyl and benzyl moieties). Compare with reported spectra of structurally related morpholinones .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated in morpholin-3-ylidene derivatives .

- HPLC-MS : Monitor purity and detect byproducts, especially for hygroscopic or oxidation-prone intermediates .

Q. How should this compound be stored to ensure stability?

- Methodology :

- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis of the hydroxymethyl group. Use desiccants to mitigate moisture absorption, as recommended for morpholinone analogs .

- Avoid prolonged exposure to light, which may degrade benzyl-protected compounds .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during large-scale synthesis?

- Methodology :

- Employ chiral stationary phases (e.g., Chiralpak® IA/IB) for preparative HPLC to separate enantiomers. Validate purity via polarimetry or circular dichroism (CD) spectroscopy .

- Asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) can enhance stereoselectivity during key steps like ring-closing or hydroxylation .

Q. What strategies resolve contradictions in reaction kinetics or mechanistic pathways for morpholinone derivatives?

- Methodology :

- Perform kinetic isotope effect (KIE) studies or DFT calculations to elucidate rate-determining steps. For example, bromine substituents in intermediates (e.g., 3-bromopropoxy derivatives) may alter nucleophilic attack rates .

- Cross-validate data using multiple techniques (e.g., in situ IR spectroscopy for real-time monitoring and LC-MS for product distribution analysis) .

Q. What pharmacological applications are plausible for this compound, and how can its bioactivity be assessed?

- Methodology :

- Evaluate as a potential intermediate for kinase inhibitors or protease modulators, based on structural similarity to pharmacopeial morpholine derivatives (e.g., aprepitant analogs) .

- Conduct in vitro assays (e.g., enzyme inhibition, cell viability) using SAR studies. Prioritize ADMET profiling to assess solubility and metabolic stability .

Data Gaps and Recommendations

- Physicochemical Properties : No direct data are available for this compound. Standardize measurements (e.g., logP via shake-flask method, melting point via DSC) .

- Toxicology : Assume precautionary handling (e.g., PPE: P95 respirators, nitrile gloves) until compound-specific data are generated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.